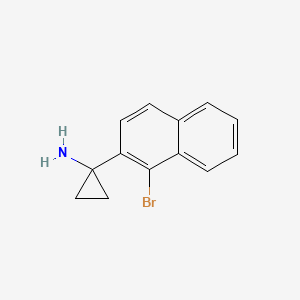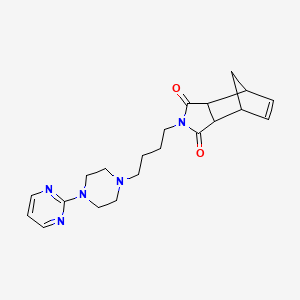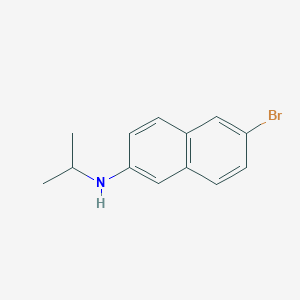
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is an organic compound with the molecular formula C13H12BrN It is a derivative of naphthalene, featuring a bromine atom at the 1-position and a cyclopropanamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the bromination of naphthalene followed by cyclopropanation and amination. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 1-bromonaphthalene.
Cyclopropanation: The 1-bromonaphthalene undergoes cyclopropanation using a reagent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form 1-(1-bromonaphthalen-2-yl)cyclopropane.
Amination: Finally, the cyclopropane derivative is treated with ammonia or an amine source under suitable conditions to introduce the amine group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form hydrocarbons or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-hydroxynaphthalen-2-yl)cyclopropan-1-amine.
Oxidation: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropan-1-one.
Reduction: Formation of 1-(1-bromonaphthalen-2-yl)cyclopropane.
Aplicaciones Científicas De Investigación
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(1-Fluoronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(1-Iodonaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(1-Bromonaphthalen-2-YL)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs
Propiedades
Fórmula molecular |
C13H12BrN |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
1-(1-bromonaphthalen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H12BrN/c14-12-10-4-2-1-3-9(10)5-6-11(12)13(15)7-8-13/h1-6H,7-8,15H2 |
Clave InChI |
YIKWRJSXILRMSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C3=CC=CC=C3C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















